Enhanced Electrophilicity and Lewis Acidity in Catalytic Systems
The pentafluorophenyl groups in dimethoxybis(pentafluorophenyl)silane exert a strong electron-withdrawing effect, which significantly polarizes the silicon center and enhances its electrophilic character compared to non-fluorinated aryl silanes . This electronic modulation directly impacts its utility as a Lewis acid catalyst or co-catalyst, particularly in hydrosilylation reactions where it can facilitate metal-free polymerization processes [1]. While direct quantitative kinetic data for this specific silane is limited in open literature, studies on the closely related tris(pentafluorophenyl)borane (B(C6F5)3) demonstrate that perfluorinated aromatic ligands can increase reaction rates by orders of magnitude compared to non-fluorinated phenyl analogs [2]. This establishes a class-level inference that the enhanced Lewis acidity of perfluorophenyl-substituted silicon centers translates to improved catalytic performance relative to diphenyldimethoxysilane or other non-fluorinated diaryldimethoxysilanes [1].
| Evidence Dimension | Relative Lewis Acidity / Electrophilicity |
|---|---|
| Target Compound Data | Silicon center polarized by two perfluorinated aromatic rings (C6F5 groups); known to function as an effective Lewis acid co-catalyst in hydrosilylation [1]. |
| Comparator Or Baseline | Diphenyldimethoxysilane (Ph2Si(OMe)2) and other non-fluorinated diaryldimethoxysilanes. |
| Quantified Difference | Quantified difference not available in open literature for direct comparison. However, the effect is analogous to the well-documented increase in Lewis acidity for B(C6F5)3 versus BPh3 [2]. |
| Conditions | Metal-free hydrosilylation and polymerization reactions under ambient conditions [1]. |
Why This Matters
Enhanced Lewis acidity enables metal-free catalytic pathways, avoiding costly and toxic transition metal residues in pharmaceutical and electronic material synthesis.
- [1] CHERIC. Metal-Free Synthesis of Poly(silyl ether)s under Ambient Conditions. 2019. View Source
- [2] Erker, G. (2005). Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Dalton Transactions, (11), 1883-1890. View Source
